molecular formula C62H75N11O9S B12428556 Sniper(abl)-058

Sniper(abl)-058

Cat. No.: B12428556
M. Wt: 1150.4 g/mol
InChI Key: TVHMRPZDSBFQBQ-INNJKCEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sniper(abl)-058 is a compound designed to induce the degradation of the BCR-ABL protein, which is implicated in chronic myelogenous leukemia (CML).

Preparation Methods

The synthesis of Sniper(abl)-058 involves the conjugation of a ligand that binds to the BCR-ABL protein with a ligand that recruits an E3 ubiquitin ligase, typically IAP (Inhibitor of Apoptosis Protein). The synthetic route generally includes the following steps:

Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Sniper(abl)-058 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the specificity and efficiency of the reactions. The major products formed are the intermediate compounds leading to the final this compound molecule.

Scientific Research Applications

Sniper(abl)-058 has several scientific research applications:

Mechanism of Action

The mechanism of action of Sniper(abl)-058 involves the recruitment of an E3 ubiquitin ligase to the BCR-ABL protein. This leads to the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The molecular targets include the BCR-ABL protein and the IAP ligase, and the pathway involved is the ubiquitin-proteasome system .

Comparison with Similar Compounds

Sniper(abl)-058 is unique compared to other similar compounds due to its specific targeting of the BCR-ABL protein. Similar compounds include:

This compound stands out due to its specific application in targeting and degrading the BCR-ABL protein, making it a promising candidate for treating chronic myelogenous leukemia.

Properties

Molecular Formula

C62H75N11O9S

Molecular Weight

1150.4 g/mol

IUPAC Name

4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)/t43-,54-,56-/m0/s1

InChI Key

TVHMRPZDSBFQBQ-INNJKCEPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.